Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate
Overview
Description
Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C10H9BrN2O2 and its molecular weight is 269.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1176413-18-5 Compounds with similar structures have been known to target the conserved protein ftsz, leading to the arrest of cell division .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that it may interact with its targets, leading to changes in their function .
Biochemical Pathways
If it targets the ftsz protein like similar compounds, it could potentially affect the cell division pathway .
Result of Action
If it acts similarly to related compounds, it could potentially inhibit cell division .
Properties
IUPAC Name |
ethyl 6-bromopyrazolo[1,5-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-5-8-4-3-7(11)6-13(8)12-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRCJWUINJWDOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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